2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(1,3-dioxonaphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-21-18-11-15-9-13-5-1-2-6-14(13)10-16(15)12-19(18)22(26)24(21)20-8-4-3-7-17(20)23(27)28/h1-2,5-6,9-12,17,20H,3-4,7-8H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKRPVAVXANME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the naphthoisoindole core, followed by the introduction of the cyclohexane ring and the carboxylic acid group. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid.
Chemical Reactions Analysis
Reactions Involving the Carboxylic Acid Group
The terminal carboxylic acid (-COOH) group participates in standard transformations:
Reactions of the Dioxonaphthoisoindole Moiety
The fused aromatic system (1,3-dioxonaphtho[2,3-f]isoindole) exhibits reactivity typical of cyclic ketones and aromatic heterocycles:
Stability and Reactivity Trends
-
Thermal Stability : The cyclic ketone system (1,3-dioxo) enhances stability under mild conditions but may undergo ring-opening at elevated temperatures.
-
Aqueous Solubility : Limited due to the hydrophobic cyclohexane and aromatic rings, requiring polar solvents for reactions.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for studying biological processes at the molecular level.
Medicine
In medicine, (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes like metabolism or signal transduction.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (1S,2S)-2-(1,3-Dioxonaphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid
- CAS Registry Number : 446044-45-7
- Molecular Formula: C₂₃H₁₉NO₄
- Molecular Weight : 373.408 g/mol
- Structural Features : A cyclohexane ring fused to a carboxylic acid group and a naphtho[2,3-f]isoindole-1,3-dione moiety. The stereochemistry (1S,2S) is critical for its interactions in chiral environments .
Physicochemical Properties :
- Solubility : Slightly soluble in chloroform .
- Applications : Used as a drug intermediate, optical standard, and reagent in organic synthesis .
Comparison with Structurally Related Compounds
Benzo[f]isoindole Derivative
Compound : (1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid
Spiro-Isoquinoline Derivative
Compound: 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
(1R,2R) Enantiomer
Compound : (1R,2R)-2-(1,3-Dioxobenzo[f]isoindol-2-yl)cyclohexanecarboxylic acid
Trifluoromethyl-Substituted Analog
Compound : 1,3-Dioxoisoindolin-2-yl 4-(trifluoromethyl)cyclohexane-1-carboxylate
Comparative Data Table
Structural and Functional Insights
- Stereochemical Influence : The (1S,2S) configuration of the target compound may enhance binding specificity in enzyme-active sites compared to its (1R,2R) enantiomer .
- Substituent Effects : The trifluoromethyl group in the derivative increases lipophilicity (logP), making it more suitable for blood-brain barrier penetration in CNS drug development .
Biological Activity
The compound 2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid is a member of the isoindole family and has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, toxicity, and mechanisms of action.
Chemical Structure
The molecular structure of this compound can be described by the following properties:
- Molecular Formula: C₁₅H₁₃N₃O₃
- Molecular Weight: 281.28 g/mol
- IUPAC Name: 2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid
Pharmacological Properties
Research indicates that compounds related to isoindole structures exhibit a variety of biological activities:
- Anticancer Activity:
- Antimicrobial Effects:
- Anti-inflammatory Properties:
The biological activity of 2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
The compound may inhibit specific enzymes involved in metabolic pathways crucial for tumor growth and inflammation. -
Interaction with Cellular Signaling Pathways:
It is hypothesized that this compound can modulate signaling pathways such as NF-kB and MAPK, which are pivotal in regulating immune responses and cell survival .
Toxicity Profile
Toxicological assessments indicate that while the compound exhibits significant biological activity, it also presents certain risks:
- Acute Toxicity:
The compound is classified as harmful if ingested or in contact with skin, indicating a need for caution in handling .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action observed in related isoindole compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|---|
| Compound A | Yes | Moderate | Yes | Enzyme inhibition |
| Compound B | Yes | Yes | Moderate | Signaling pathway modulation |
| 2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid | Yes | Potential | Yes | Enzyme inhibition & signaling modulation |
Case Studies
Several studies have investigated the biological activity of similar compounds:
-
Study on Cancer Cell Lines:
A study demonstrated that a related isoindole derivative significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis . -
Antimicrobial Testing:
Another research project evaluated the antimicrobial efficacy of various isoindoles against Staphylococcus aureus and Escherichia coli, revealing promising results for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
